molecular formula C18H16ClNO2S B2521391 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1421507-92-7

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2521391
CAS No.: 1421507-92-7
M. Wt: 345.84
InChI Key: JSDRZZYVFXZNLI-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative intended for research applications. This compound features a chloro-substituted benzoyl group and is distinguished by its dual heteroaromatic substituents—a furan-3-ylmethyl and a thiophen-2-ylethyl group—on the amide nitrogen. Molecules incorporating furan and thiophene rings are of significant interest in medicinal chemistry and materials science due to their versatile electronic properties and potential for bioactivity . Benzamide scaffolds are recognized as privileged structures in drug discovery, frequently serving as key intermediates in the synthesis of more complex, biologically active molecules . Researchers may utilize this compound as a building block for the development of novel pharmacologically relevant substances, including seven-membered heterocycles like benzodiazepines, which have demonstrated a range of activities such as anti-HIV, antibacterial, and antitumor effects . The presence of multiple heterocyclic systems makes it a valuable candidate for exploration in chemical biology and as a precursor in organic synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRZZYVFXZNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of Intermediate Benzamide: The initial step involves the reaction of 3-chlorobenzoyl chloride with furan-3-ylmethanol in the presence of a base such as triethylamine. This reaction forms 3-chloro-N-(furan-3-ylmethyl)benzamide.

    Introduction of Thiophene Group: The intermediate benzamide is then reacted with 2-(thiophen-2-yl)ethylamine under appropriate conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the furan and thiophene rings.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified ring structures.

    Substitution: Formation of new benzamide derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS: 1421494-22-5)

  • Molecular Formula : C₁₉H₁₆N₂O₂S
  • Key Differences: Substituent at Benzamide Position 3: Cyano (-CN) group instead of chloro (-Cl).
  • Structural Similarities : Identical N-substituents (furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl), suggesting comparable steric profiles.
  • Implications: The cyano analog could exhibit improved metabolic stability due to reduced susceptibility to nucleophilic substitution compared to the chloro derivative .

2-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS: 2034330-55-5)

  • Molecular Formula: C₁₇H₁₄ClNO₃S
  • Key Differences :
    • Chlorine Position : Chlorine at position 2 of the benzamide ring instead of position 3.
    • Substituent on Nitrogen : A dihydroxyethyl bridge connecting furan-2-yl and thiophen-3-yl groups, introducing additional hydroxyl functionality.
  • The altered chlorine position could shift electronic density, affecting interactions with biological targets .

3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide

  • Molecular Formula : C₁₃H₁₀ClN₃O₃S
  • Key Differences: Substituents on Nitrogen: A hydrazinocarbothioyl group linked to a furan-2-carbonyl moiety instead of the furan/thiophene-ethyl chains. Functional Groups: Incorporation of a thiourea (-NH-CS-NH-) group and a furan-2-carbonyl fragment.
  • Structural Implications: The thiourea group enables metal chelation, as noted in crystallographic studies, which is absent in the target compound .

3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide (CAS: 846065-55-2)

  • Molecular Formula : C₂₃H₂₆ClN₂O₃S
  • Key Differences: Substituents on Nitrogen: A diethylamino-benzyl group and a sulfone-modified tetrahydrothiophene ring. Functional Groups: The sulfone (SO₂) group introduces strong electron-withdrawing effects, while the diethylamino group adds basicity.
  • Implications: The sulfone may enhance metabolic stability but reduce membrane permeability. The tertiary amine (diethylamino) could improve solubility in acidic environments .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties
3-Chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide C₁₈H₁₇ClNO₂S - 3-Cl, furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Combines chloro, furan, and thiophene; moderate hydrophobicity
3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide C₁₉H₁₆N₂O₂S - 3-CN, furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl Enhanced electrophilicity; potential metabolic stability
2-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide C₁₇H₁₄ClNO₃S - 2-Cl, dihydroxyethyl bridge with furan-2-yl and thiophen-3-yl Increased hydrophilicity; altered electronic profile
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide C₁₃H₁₀ClN₃O₃S - 3-Cl, hydrazinocarbothioyl, furan-2-carbonyl Metal-chelating thiourea; intramolecular H-bonding
3-Chloro-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide C₂₃H₂₆ClN₂O₃S - 3-Cl, diethylamino-benzyl, sulfone-modified thiophene High solubility in acidic conditions; electron-withdrawing sulfone

Research Findings and Implications

Electronic Effects: Chlorine at position 3 (target compound) vs. cyano () alters electron distribution, impacting binding to targets like kinases or GPCRs.

Solubility : Hydrophilic groups (e.g., hydroxyl in , sulfone in ) improve aqueous solubility but may reduce blood-brain barrier penetration.

Conformational Stability : Thiourea derivatives () exhibit rigid conformations due to H-bonding, whereas the target compound’s flexible ethyl chains may allow adaptive binding.

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